Cas no 2138821-68-6 (2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl-)
![2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- structure](https://ja.kuujia.com/scimg/cas/2138821-68-6x500.png)
2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl-
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- インチ: 1S/C11H18N2O/c1-3-8(2)10(14)13-11-5-4-9(11)6-12-7-11/h3,9,12H,4-7H2,1-2H3,(H,13,14)
- InChIKey: GBPUYVNJRHESFP-UHFFFAOYSA-N
- SMILES: C(NC12C(CC1)CNC2)(=O)C(C)=CC
2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377491-5.0g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
Enamine | EN300-377491-0.1g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 0.1g |
$930.0 | 2025-03-16 | |
Enamine | EN300-377491-10.0g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
Enamine | EN300-377491-2.5g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
Enamine | EN300-377491-0.25g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 0.25g |
$972.0 | 2025-03-16 | |
Enamine | EN300-377491-1.0g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
Enamine | EN300-377491-0.5g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-16 | |
Enamine | EN300-377491-0.05g |
N-{3-azabicyclo[3.2.0]heptan-1-yl}-2-methylbut-2-enamide |
2138821-68-6 | 95.0% | 0.05g |
$888.0 | 2025-03-16 |
2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl-に関する追加情報
Introduction to 2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- (CAS No. 2138821-68-6)
2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 2138821-68-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amide class of molecules, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an alkyl or aryl group. The structural framework of this compound incorporates a unique bicyclic moiety, specifically 3-azabicyclo[3.2.0]hept-1-yl, which contributes to its distinct chemical properties and potential biological activities.
The molecular structure of 2-Butenamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-methyl- is complex and highly intricate, featuring a seven-membered azabicyclic ring system fused with a butenamide side chain. This structural complexity not only makes it a subject of interest for synthetic chemists but also opens up possibilities for diverse pharmacological applications. The presence of the azabicyclo group introduces rigidity to the molecule, which can influence its interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of amide-containing compounds, particularly those with bicyclic scaffolds. The unique structural features of CAS No. 2138821-68-6 suggest that it may exhibit properties such as high binding affinity and selectivity towards specific biological targets. This has prompted researchers to investigate its potential as a lead compound in drug discovery efforts.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. The bicyclic structure of N-3-azabicyclo[3.2.0]hept-1-yl can serve as a scaffold for designing molecules that interact with key enzymes involved in these pathways. For instance, amide-based compounds have been shown to interact with cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Recent studies have highlighted the importance of structural diversity in drug discovery programs, particularly in identifying novel molecular entities with improved pharmacokinetic and pharmacodynamic profiles. The complexity of CAS No. 2138821-68-6 makes it an attractive candidate for further exploration in this context. By leveraging computational methods such as molecular docking and virtual screening, researchers can rapidly assess the binding interactions of this compound with various biological targets.
The synthesis of 2-butenoic acid amide derivatives, including those featuring azabicyclic moieties, remains a challenging yet rewarding area of research for organic chemists. The development of efficient synthetic routes to this class of compounds is crucial for enabling further pharmacological investigations. Advances in synthetic methodologies have made it possible to construct complex molecular architectures with greater precision and efficiency, thereby facilitating the exploration of their biological activities.
In addition to its potential therapeutic applications, CAS No. 2138821-68-6 may also find utility in materials science and industrial applications due to its unique chemical properties. The combination of rigidity provided by the azabicyclic ring and flexibility introduced by the amide side chain makes it a versatile building block for designing functional materials with tailored properties.
The growing body of literature on amide-based compounds underscores their significance in modern drug discovery efforts. Researchers are increasingly recognizing the value of exploring structurally diverse molecules as they search for novel therapeutic agents. The unique features of N-(3-Azabicyclo[3.2.0]heptan–1–yl)-2-methylbut–2-enamide position it as a promising candidate for further investigation in both academic and industrial settings.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with specific targets. The structural complexity of CAS No 2138821686 offers opportunities for developing innovative therapeutic strategies across multiple disease areas. By combining traditional synthetic chemistry approaches with cutting-edge computational techniques, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for this compound are bright, with ongoing research aimed at elucidating its full pharmacological potential and exploring new synthetic pathways for its production. As interest in structurally complex molecules grows within the pharmaceutical industry, compounds like N-(3-Azabicyclo[3 20 heptan–11 yl)-but–22 enamide are likely to play an increasingly important role in drug development efforts worldwide.
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